1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a nitroamino group, and an imidazole ring. Its properties make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol typically involves multiple steps, starting with the preparation of the chloropyridinyl precursor. The chloropyridinyl group is introduced through a chlorination reaction, followed by the formation of the imidazole ring through cyclization reactions. The nitroamino group is then added using nitration reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with catalysts like palladium or platinum.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine: A related compound with similar structural features but different functional groups.
1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one: Another similar compound with a urea derivative instead of the nitroamino group.
Uniqueness
1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol is unique due to its combination of a chloropyridinyl group, a nitroamino group, and an imidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H10ClN5O4 |
---|---|
Molecular Weight |
287.66 g/mol |
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxy-4,5-dihydroimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O4/c10-6-2-1-5(3-11-6)4-14-8(17)7(16)12-9(14)13-15(18)19/h1-3,7-8,16-17H,4H2,(H,12,13) |
InChI Key |
FBQNPJUFOLEYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN2C(C(N=C2N[N+](=O)[O-])O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.